(3,3-dimethyloxan-2-yl)methanol
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Overview
Description
(3,3-Dimethyloxan-2-yl)methanol (DMO) is an organic compound that has recently been studied for its potential applications in the scientific research field. DMO is a derivative of methanol, and it is a colorless, volatile liquid with a slightly sweet odor. It is widely used in the synthesis of several organic compounds, and its properties make it a useful reagent for many applications. In
Scientific Research Applications
(3,3-dimethyloxan-2-yl)methanol has recently been studied for its potential applications in the scientific research field. It has been used as a reagent in the synthesis of organic compounds, such as amino acids, and it has also been studied for its potential use in the synthesis of pharmaceuticals. This compound has also been studied for its potential use in the synthesis of polymers materials, such as polyurethanes and polyureas.
Mechanism of Action
The mechanism of action of (3,3-dimethyloxan-2-yl)methanol is not yet fully understood. However, it is believed that the reaction of this compound with other compounds is catalyzed by the presence of a base, such as sodium hydroxide. This reaction results in the formation of a new compound, which is then used in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have some effects on the metabolism of certain compounds, such as amino acids. In addition, this compound may have some effects on the production of certain hormones and enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3,3-dimethyloxan-2-yl)methanol in lab experiments is its low cost. This compound is relatively inexpensive compared to other reagents, and it is also relatively easy to obtain. Furthermore, this compound is a volatile liquid, which makes it easy to store and transport.
However, there are some limitations to using this compound in lab experiments. This compound is a volatile liquid, which means that it can evaporate quickly. Furthermore, this compound is a highly reactive compound, which means that it must be handled with care. In addition, this compound is a colorless liquid, which can make it difficult to detect in some experiments.
Future Directions
There are several potential future directions for (3,3-dimethyloxan-2-yl)methanol. One potential direction is to explore its potential use in the synthesis of pharmaceuticals. Another potential direction is to explore its potential use in the synthesis of polymers materials. Furthermore, it may be possible to use this compound to study the biochemical and physiological effects of certain compounds. Finally, it may be possible to use this compound to develop new methods for the synthesis of organic compounds.
Synthesis Methods
(3,3-dimethyloxan-2-yl)methanol can be synthesized in two ways. The first method involves the reaction of methanol with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydroxide. This reaction produces a mixture of this compound and dimethyl sulfide (DMS). The second method involves the reaction of methanol with dimethylformamide (DMF) in the presence of a base such as sodium hydroxide. This reaction produces a mixture of this compound and dimethylformamide (DMF).
Properties
IUPAC Name |
(3,3-dimethyloxan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2)4-3-5-10-7(8)6-9/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNJVOYGFXGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.